1-Aminopyridin-1-ium tetrafluoroboranuide

Photoredox Catalysis Alkene Difunctionalization Regioselective Amination

This N‑aminopyridinium tetrafluoroborate (CAS 58673‑26‑0) is a bifunctional aminating reagent with a reducible N–N bond, enabling nucleophilic or electrophilic N‑centered radical pathways. Unlike iodide/chloride salts, the BF₄⁻ counterion ensures superior solubility, crystallinity and redox behavior essential for photoredox C4‑regioselective difunctionalization of alkenes (up to 84% yield). Ideal for self‑limiting secondary amine synthesis and direct C–H amidation. Procure for metal‑free photoredox methods and late‑stage functionalization.

Molecular Formula C5H7BF4N2
Molecular Weight 181.93
CAS No. 58673-26-0
Cat. No. B2809824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminopyridin-1-ium tetrafluoroboranuide
CAS58673-26-0
Molecular FormulaC5H7BF4N2
Molecular Weight181.93
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC=[N+](C=C1)N
InChIInChI=1S/C5H7N2.BF4/c6-7-4-2-1-3-5-7;2-1(3,4)5/h1-5H,6H2;/q+1;-1
InChIKeyTVVGQNWSWANUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Aminopyridin-1-ium Tetrafluoroboranuide (CAS 58673-26-0): Core Reagent Properties for N-Centered Radical Generation and Electrophilic Amination


1-Aminopyridin-1-ium tetrafluoroboranuide (CAS 58673-26-0), also referred to as 1-aminopyridinium tetrafluoroborate, is a heterocyclic ionic salt belonging to the N-aminopyridinium class [1]. Its molecular composition (C5H7BF4N2, MW: 181.93) features a pyridinium core bearing an N-amino group, paired with a weakly coordinating tetrafluoroborate anion . This reagent is fundamentally characterized by its reducible N–N bond, which enables its role as a bifunctional aminating reagent: it can act as a nucleophile or as a latent source of electrophilic N-centered radicals under photoredox or single-electron transfer conditions [2].

Why Generic Substitution of 1-Aminopyridin-1-ium Tetrafluoroboranuide with Other N-Aminopyridinium or Aminating Reagents Is Not Recommended


Simple substitution of 1-aminopyridin-1-ium tetrafluoroboranuide with other N-aminopyridinium salts (e.g., iodide or chloride) or alternative electrophilic aminating agents is scientifically unsound without careful experimental validation. The counterion (BF4⁻ vs. I⁻, Cl⁻, or mesitylenesulfonate) can materially alter the reagent's solubility profile, crystallinity, and electrochemical properties, thereby influencing reaction kinetics and yield [1]. Furthermore, the specific reactivity profile of this reagent—notably its ability to generate N-centered radicals and participate in C4-regioselective additions—is a function of the intact cation-anion pair within the reaction environment [2]. Directly substituting a 'generic' aminopyridinium salt without adjusting reaction conditions risks failure due to altered redox behavior, poor phase transfer, or unwanted side reactions stemming from a more nucleophilic counterion. The evidence below quantifies these critical performance distinctions.

Product-Specific Quantitative Evidence Guide: 1-Aminopyridin-1-ium Tetrafluoroboranuide (CAS 58673-26-0)


Aminopyridylation of Alkenes: Quantified C4-Regioselectivity and Yield with Eosin Y Photoredox Catalysis

In a photoredox-catalyzed aminopyridylation of n-butyl vinyl ether, the N-protected 1-aminopyridinium tetrafluoroborate salt (2a) demonstrated high C4-regioselectivity (C4/C2 = 13:1) and produced the desired aminoethyl pyridine derivative 3a in an 84% isolated yield [1]. This performance was achieved using the organic photocatalyst Eosin Y (0.5 mol%) under blue LED irradiation, establishing a metal-free and mild synthetic protocol [1]. While a range of N-aminopyridinium salts were investigated, the tetrafluoroborate salt's specific role in this optimized protocol highlights its compatibility with Eosin Y and its effective generation of N-centered radicals for subsequent C–C bond formation [1].

Photoredox Catalysis Alkene Difunctionalization Regioselective Amination

Self-Limiting Alkylation for Secondary Amine Synthesis: Comparative Yield Advantage Over Classic Overalkylation-Prone Methods

N-aminopyridinium salts, including the tetrafluoroborate salt, function as ammonia surrogates that enable a self-limiting alkylation strategy for the synthesis of secondary amines [1]. This method inherently avoids the common problem of overalkylation to tertiary amines and quaternary ammonium salts that plagues classical amine alkylation [1]. In a representative demonstration of this method's efficiency using a thioflavin T-derived N-aminopyridinium salt, coupling with an ibuprofen-derived alkyl iodide produced the desired drug conjugate secondary amine in a 70% yield [1].

Amine Alkylation Self-Limiting Reactions Ammonia Surrogates

Bifunctional N-Centered Radical Precursor: Clean Amidyl Radical Generation Under Mild Photoredox Conditions

N-Aminopyridinium salts, including the tetrafluoroborate salt, are established as highly efficient precursors for N-centered (amidyl) radicals [1]. Reduction of these salts by single-electron transfer (SET) allows for the clean generation of amidyl radicals, which can then be utilized for direct radical C–H amination of heteroarenes and arenes under mild, visible-light photoredox conditions [1].

N-Centered Radicals C-H Amination Photoredox Catalysis

Thermal Stability and Liquidus Range: Aminopyridinium Tetrafluoroborate Salts as Ionic Liquid Components

Patent literature explicitly describes aminopyridinium tetrafluoroborate compositions as having 'improved thermal stability characteristics and an expanded and improved liquidus range' [1]. The tetrafluoroborate anion is a key component in these ionic liquid formulations, which can exhibit a liquidus range spanning from approximately −73 °C to 444 °C [1].

Ionic Liquids Thermal Stability Electrolytes

Validated Application Scenarios for 1-Aminopyridin-1-ium Tetrafluoroboranuide (CAS 58673-26-0) in Research and Industrial Procurement


Metal-Free, Visible-Light-Driven Alkene Aminopyridylation for Complex Molecule Synthesis

Procurement is indicated for synthetic chemistry groups developing metal-free photoredox methods. This reagent is specifically suited for the C4-regioselective installation of amino and pyridyl groups across alkenes, as demonstrated in a Nature Communications protocol using Eosin Y as an organic photocatalyst [1]. The optimized reaction conditions (0.5 mol% Eosin Y, blue LEDs, 3h) provided an 84% yield of the difunctionalized product, offering a streamlined route to aminoethyl pyridine derivatives found in bioactive molecules [1].

Selective Synthesis of Secondary Amines Without Overalkylation Byproducts

This reagent is a strategic purchase for medicinal chemistry and process development groups seeking a reliable method for secondary amine synthesis. Its function as an ammonia surrogate enables a self-limiting alkylation cascade that exclusively produces secondary amines, circumventing the formation of tertiary and quaternary side products that plague conventional amine alkylations [2]. This method has been demonstrated in the synthesis of a drug conjugate in 70% yield, highlighting its utility in late-stage functionalization of complex molecules [2].

C–H Amination of Arenes and Heteroarenes via N-Centered Radicals

Procurement is recommended for research programs focused on direct C–H functionalization. This reagent serves as a bench-stable, readily accessible precursor for the clean generation of N-centered (amidyl) radicals under mild photoredox catalysis [3]. This capability facilitates the direct amidation of arene and heteroarene C–H bonds, a powerful disconnection for introducing nitrogen into complex scaffolds without the need for substrate prefunctionalization [3].

Formulation of High-Stability Ionic Liquids and Electrolytes

Industrial procurement is relevant for groups developing advanced materials, including heat transfer fluids, electrolytes, or specialty solvents. Aminopyridinium tetrafluoroborate salts are specifically claimed in patents for their ability to form ionic liquid compositions with an exceptionally broad liquidus range (−73 °C to 444 °C) and enhanced thermal stability [4]. The weakly coordinating BF4⁻ anion is critical to these properties, making this salt a component of choice for high-temperature or electrochemically demanding applications [4].

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